An In-depth Technical Guide to (S)-Tetrahydrofuran-3-ol: Core Properties and Applications
An In-depth Technical Guide to (S)-Tetrahydrofuran-3-ol: Core Properties and Applications
(S)-Tetrahydrofuran-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry, particularly in the development of antiviral therapeutics. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules, most notably as a key intermediate in the production of HIV protease inhibitors such as Amprenavir. This technical guide provides a comprehensive overview of the fundamental properties of (S)-Tetrahydrofuran-3-ol, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug development.
Core Properties of (S)-Tetrahydrofuran-3-ol
The physical and chemical properties of (S)-Tetrahydrofuran-3-ol are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
Identification and Chemical Structure
| Property | Value |
| Chemical Name | (S)-Tetrahydrofuran-3-ol |
| Synonyms | (S)-(+)-3-Hydroxytetrahydrofuran, (3S)-Tetrahydro-3-furanol |
| CAS Number | 86087-23-2[1][2][3][4] |
| Molecular Formula | C₄H₈O₂[1][3] |
| Molecular Weight | 88.11 g/mol [1][3] |
| SMILES | C1OC[C@H]1O |
| InChI Key | XDPCNPCKDGQBAN-BYPYZUCNSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 80 °C at 15 mmHg | [2][4] |
| Density | 1.103 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.45 | [2] |
| Specific Optical Rotation ([α]²⁰/D) | +17.5° (c = 2.4 in methanol) | [6][7] |
| Flash Point | 79 °C (closed cup) | [4] |
| Solubility | Soluble in water, ethanol, and methanol. | [6][8] |
Synthesis and Purification
The enantiomerically pure form of (S)-Tetrahydrofuran-3-ol is most commonly synthesized from readily available chiral precursors. A well-established and scalable method involves the reduction of L-malic acid followed by cyclization.
Experimental Protocol: Synthesis from L-Malic Acid
This protocol details a three-step synthesis of (S)-Tetrahydrofuran-3-ol starting from L-malic acid.
Step 1: Esterification of L-Malic Acid to Dimethyl L-malate
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 100g of L-malic acid to 300ml of methanol.
-
Cooling: Cool the mixture to -10°C to 0°C in an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add 120ml of thionyl chloride dropwise while maintaining the temperature below 0°C. The addition should take approximately 2 hours.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Then, heat the reaction mixture to 60-70°C and reflux for 1 hour.
-
Work-up: Cool the mixture and concentrate it under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Concentrate the neutralized solution and extract the product with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless liquid.
Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol
-
Reaction Setup: In a flask, dissolve 32.4g of dimethyl L-malate in 100ml of ethanol. Add 5.92g of sodium borohydride (B1222165) and 17g of lithium chloride.
-
Reaction: Heat the mixture to reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove solids. Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause the precipitation of inorganic salts. Filter again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.
Step 3: Cyclization to (S)-Tetrahydrofuran-3-ol
-
Reaction Setup: To the crude (S)-1,2,4-butanetriol from the previous step, add 2g of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to 180-220°C.
-
Purification: The product, (S)-Tetrahydrofuran-3-ol, is distilled directly from the reaction mixture under vacuum (87°C at 22 mmHg).
Purification and Analysis
-
Purification: The primary method for purifying (S)-Tetrahydrofuran-3-ol is vacuum distillation .
-
Analysis: The enantiomeric purity of (S)-Tetrahydrofuran-3-ol can be determined using chiral gas chromatography (GC) .
Role in Drug Development: HIV Protease Inhibitors
(S)-Tetrahydrofuran-3-ol is a crucial chiral building block in the synthesis of several HIV protease inhibitors, including Amprenavir.[4] HIV protease is an essential enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins into functional viral proteins, a necessary step for the maturation of infectious virions.
Mechanism of Action of HIV Protease Inhibitors
HIV protease inhibitors are designed to mimic the transition state of the peptide substrates of the HIV protease. By binding to the active site of the enzyme, they competitively inhibit its function, thereby preventing the cleavage of the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.
Signaling Pathway: The HIV Life Cycle
The relevant "signaling pathway" in this context is the life cycle of the Human Immunodeficiency Virus (HIV). Protease inhibitors act at a late stage of this cycle.
Caption: The HIV life cycle and the point of intervention for protease inhibitors.
Experimental Workflow Visualization
The synthesis of (S)-Tetrahydrofuran-3-ol from L-malic acid can be visualized as a clear, multi-step workflow.
Caption: Workflow for the synthesis of (S)-Tetrahydrofuran-3-ol.
Conclusion
(S)-Tetrahydrofuran-3-ol is a fundamentally important chiral intermediate in modern medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an invaluable component in the synthesis of complex pharmaceutical agents. A thorough understanding of its basic properties, coupled with robust and scalable synthetic and purification protocols, is essential for its effective utilization in drug discovery and development, particularly in the ongoing efforts to combat HIV/AIDS. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. Microbial synthesis of the energetic material precursor 1,2,4-butanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 8. How do protease inhibitors disrupt the life cycle of the HIV ... | Study Prep in Pearson+ [pearson.com]
